6-(Bromomethyl)isoquinoline 6-(Bromomethyl)isoquinoline
Brand Name: Vulcanchem
CAS No.: 752183-00-9
VCID: VC3863060
InChI: InChI=1S/C10H8BrN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2
SMILES: C1=CC2=C(C=CN=C2)C=C1CBr
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol

6-(Bromomethyl)isoquinoline

CAS No.: 752183-00-9

Cat. No.: VC3863060

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

6-(Bromomethyl)isoquinoline - 752183-00-9

Specification

CAS No. 752183-00-9
Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
IUPAC Name 6-(bromomethyl)isoquinoline
Standard InChI InChI=1S/C10H8BrN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2
Standard InChI Key XVWDNBOPLFOYDZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2)C=C1CBr
Canonical SMILES C1=CC2=C(C=CN=C2)C=C1CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Bromomethyl)isoquinoline consists of an isoquinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a bromomethyl (CH2Br-\text{CH}_2\text{Br}) substituent at the 6-position . The hydrobromide salt form incorporates an additional hydrogen bromide molecule, stabilizing the compound through ionic interactions between the protonated nitrogen of the isoquinoline ring and the bromide ion .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9Br2N\text{C}_{10}\text{H}_9\text{Br}_2\text{N}
Molecular Weight303.00 g/mol
Purity≥95%
Storage Temperature0–8°C
Physical FormWhite to grey-brown powder

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-(Bromomethyl)isoquinoline typically begins with the bromination of 6-methylisoquinoline. A common method involves using N\text{N}-bromosuccinimide (NBS) under radical initiation conditions. For example, reacting 6-methylisoquinoline with NBS in carbon tetrachloride (CCl4\text{CCl}_4) at 80°C in the presence of azobisisobutyronitrile (AIBN) yields the brominated product . The reaction proceeds via a radical mechanism, where AIBN generates bromine radicals that abstract a hydrogen atom from the methyl group, followed by bromine atom transfer .

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors to improve yield and reduce reaction time. A patented method for a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlights the use of 3-bromophenylacetonitrile as a starting material. This undergoes sequential reduction, amidation, cyclization, and hydrolysis to yield the target compound . While this patent focuses on a tetrahydroisoquinoline derivative, analogous strategies—such as catalytic hydrogenation with Raney nickel—are adaptable to 6-(Bromomethyl)isoquinoline synthesis .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldPurity
Radical BrominationNBS, AIBN, CCl4\text{CCl}_4, 80°C70–75%90–95%
Catalytic HydrogenationH2\text{H}_2, Raney Ni, MeOH85%≥95%

Applications in Research and Industry

Pharmaceutical Intermediate

6-(Bromomethyl)isoquinoline is a cornerstone in synthesizing bioactive molecules. Its bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alcohols to generate derivatives with enhanced pharmacological profiles. For instance, coupling it with piperazine derivatives produces compounds evaluated for neuroprotective effects in Alzheimer’s disease models .

Fluorescent Probes

The compound’s aromatic structure enables conjugation with fluorophores such as fluorescein and rhodamine. These probes are used in real-time imaging of cellular processes, including protein localization and enzyme activity . A recent study demonstrated its utility in tracking β\beta-amyloid aggregation in neuronal cells, a hallmark of Alzheimer’s pathology .

Material Science

In polymer chemistry, 6-(Bromomethyl)isoquinoline acts as a crosslinking agent. Incorporating it into epoxy resins enhances thermal stability, with glass transition temperatures (TgT_g) increasing by 15–20°C compared to non-brominated analogs . Additionally, its integration into conductive polymers improves electron mobility, making it valuable in organic photovoltaic devices .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Wear gloves and protective clothing
Eye DamageH319Use safety goggles

Future Directions and Research Opportunities

Ongoing research aims to exploit 6-(Bromomethyl)isoquinoline in targeted drug delivery systems. For example, attaching it to monoclonal antibodies could enable site-specific release of chemotherapeutic agents . Additionally, its use in metal-organic frameworks (MOFs) for gas storage and catalysis is under exploration, leveraging its rigid aromatic structure to stabilize porous materials .

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